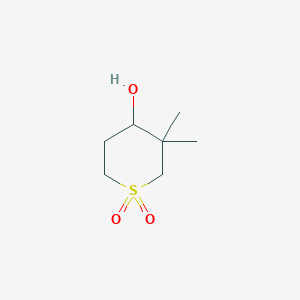
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiopyran ring with a hydroxyl group at the 4-position and two methyl groups at the 3-position The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
化学反应分析
Types of Reactions
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
相似化合物的比较
Similar Compounds
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide: Similar structure but with a sulfoxide group instead of a sulfone.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophenone ring with similar functional groups.
Uniqueness
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the sulfone group, which imparts distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C7H14O3S |
|---|---|
分子量 |
178.25 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
IDWADZNJMDQEKW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CS(=O)(=O)CCC1O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















